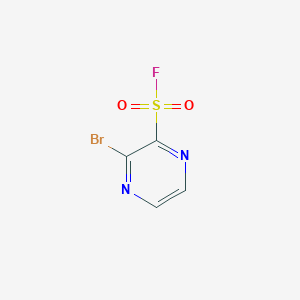

3-Bromopyrazine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

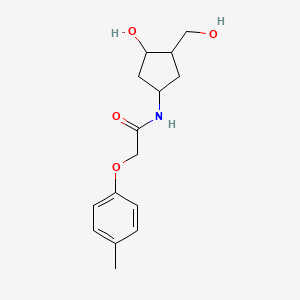

3-Bromopyrazine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2551119-45-8 . It has a molecular weight of 241.04 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2BrFN2O2S/c5-3-4 (11 (6,9)10)8-2-1-7-3/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . They have been generated under electrochemical conditions . The fluorosulfonyl radical could be involved in the synthesis of diverse functionalized sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

Stereoselective Construction Applications

3-Bromopyrazine-2-sulfonyl fluoride has been utilized in the stereoselective construction of certain chemical compounds. For instance, a study by Leng et al. (2020) developed a clickable connective hub, BTESF, which was successfully applied for the fluorosulfonylvinylation of various primary and secondary cyclic or acyclic amines. This method demonstrated an enhanced antimicrobial activity against Gram-positive bacteria for modified pharmaceuticals like norfloxacin, ciprofloxacin, and lomefloxacin (Leng et al., 2020).

Medicinal Chemistry Applications

Wu and Qin (2023) presented a method involving a [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (BESF) to yield various sulfonyl fluorides. This process is highly valuable in medicinal chemistry due to its broad substrate specificity, mild reaction conditions, and operational simplicity (Wu & Qin, 2023).

SuFEx Click Chemistry

The compound has significant applications in SuFEx click chemistry, a modern method in synthesizing chemical compounds. For example, Smedley et al. (2018) demonstrated the use of 1-bromoethene-1-sulfonyl fluoride as a SuFEx connector for creating various sulfonyl fluoride-based modules (Smedley et al., 2018).

Synthesis of Fluorosulfonyl 1,2,3-Triazoles

Thomas and Fokin (2018) explored the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles using a bromovinylsulfonyl fluoride building block. This method extended to synthesize various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles (Thomas & Fokin, 2018).

Ionic Liquid Catalysis

R. Tayebee et al. (2015) utilized a similar sulfonyl fluoride-based ionic liquid as a catalyst in the preparation of certain organic compounds. This shows the versatility of these compounds in promoting chemical reactions (Tayebee et al., 2015).

Zukünftige Richtungen

Sulfonyl fluorides, such as 3-Bromopyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides , indicating potential future directions in these fields.

Wirkmechanismus

Target of Action

3-Bromopyrazine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which is known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are often found in proteins and play crucial roles in protein function and structure.

Mode of Action

The mode of action of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process converts the transient and reversible protein-biomolecule interaction into a stable binding complex, allowing for the subsequent identification of unknown interactors .

Biochemical Pathways

It is known that sulfonyl fluorides can interfere with various physiological processes, including seed germination, growth and productivity, biomass accumulation, photosynthesis, enzyme activities, protein synthesis, gene expression patterns, and reactive oxygen species (ros) production .

Pharmacokinetics

It is known that fluoride, a component of the compound, can diffuse across cell membranes more easily than fluoride ion . This property could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible binding can lead to changes in protein function and structure, potentially affecting various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can play an important role in the absorption, distribution, and excretion of fluoride . Additionally, the presence of other chemical species in the environment could potentially affect the reactivity of the compound.

Biochemische Analyse

Biochemical Properties

It is known that sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science They can participate in diverse biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that sulfonyl fluorides can participate in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides

Eigenschaften

IUPAC Name |

3-bromopyrazine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFOKGJSYOYBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)

![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2967294.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)